molecular formula C23H24N2O5S B2709142 N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 946329-00-6

N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2709142
CAS No.: 946329-00-6
M. Wt: 440.51
InChI Key: BFQXVCNQMZPPLH-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a molecular formula of C22H22N2O4S This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl sulfonyl group, and a dimethyl oxopyridinyl group

Scientific Research Applications

N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a suitable base.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a methoxyphenyl compound, often using sulfonyl chloride in the presence of a base.

    Formation of the Dimethyl Oxopyridinyl Group: This group is synthesized through a series of reactions starting from a pyridine derivative, involving methylation and oxidation steps.

    Coupling Reactions: The final compound is formed by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions. Common reagents include alkyl halides and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidases and reductases, by binding to their active sites. It can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-benzyl-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can be compared with similar compounds, such as:

    N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide: This compound lacks the sulfonyl and dimethyl oxopyridinyl groups, making it less complex and potentially less active in certain applications.

    N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide: This compound has a similar sulfonyl group but differs in the structure of the acetamide moiety, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-13-17(2)25(15-21(26)24-14-18-7-5-4-6-8-18)23(27)22(16)31(28,29)20-11-9-19(30-3)10-12-20/h4-13H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQXVCNQMZPPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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